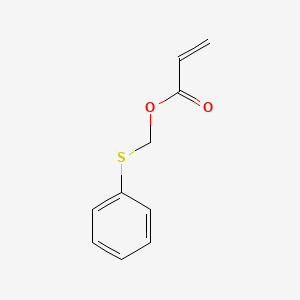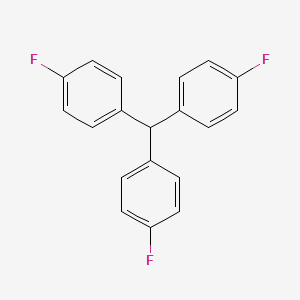![molecular formula C34H58O8 B14502606 Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate CAS No. 63684-25-3](/img/structure/B14502606.png)
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate is a chemical compound with the molecular formula C32H54O8. It is an ester derivative of hexanedioic acid (also known as adipic acid) and is characterized by the presence of two 10-[(2-methylacryloyl)oxy]decyl groups. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate typically involves the esterification of hexanedioic acid with 10-[(2-methylacryloyl)oxy]decanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also emphasize the importance of minimizing by-products and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives with different functional groups.
Applications De Recherche Scientifique
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of biodegradable materials for medical implants and devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release the active components, which can then interact with biological molecules. The specific pathways involved depend on the application and the target system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) adipate: Another ester derivative of hexanedioic acid, used as a plasticizer.
Diisobutyl adipate: Similar in structure but with different alkyl groups, used in cosmetics and personal care products.
Uniqueness
Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate is unique due to its specific ester groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
63684-25-3 |
|---|---|
Formule moléculaire |
C34H58O8 |
Poids moléculaire |
594.8 g/mol |
Nom IUPAC |
bis[10-(2-methylprop-2-enoyloxy)decyl] hexanedioate |
InChI |
InChI=1S/C34H58O8/c1-29(2)33(37)41-27-21-15-11-7-5-9-13-19-25-39-31(35)23-17-18-24-32(36)40-26-20-14-10-6-8-12-16-22-28-42-34(38)30(3)4/h1,3,5-28H2,2,4H3 |
Clé InChI |
OKVUUYATYDVZCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)



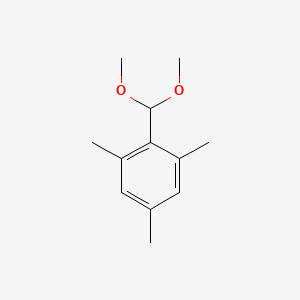
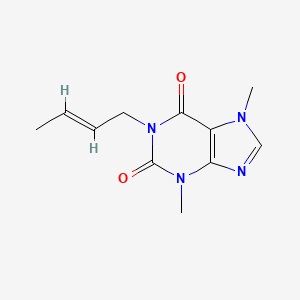
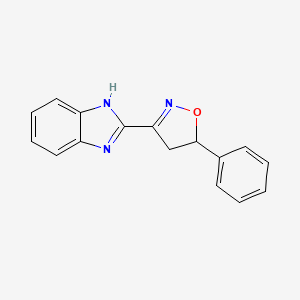
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde](/img/structure/B14502587.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
